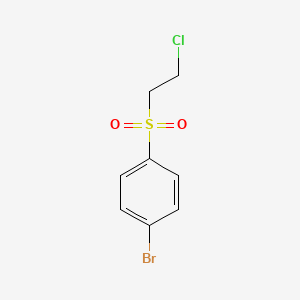

p-Bromophenyl 2-chloroethyl sulfone

Descripción general

Descripción

P-Bromophenyl 2-chloroethyl sulfone is an organosulfur compound. It has the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol.

Synthesis Analysis

The synthesis of sulfones, including this compound, involves various methods. Traditional methods include the synthesis of vinyl sulfones, olefin metathesis, conjugate reduction, and asymmetric dihydroxylation . The reaction of 2-bromo-thiophene with n-BuLi at −78 °C results in lithium–bromine exchange and nucleophilic attack by 2-lithiothiophene on BuBr; subsequent reaction with DABSO gives 5-butyl thiophenesulftnate in 68% yield .Chemical Reactions Analysis

Sulfones, including this compound, are known for their synthetic utility in organic chemistry. They easily participate in 1,4-addition reactions and cycloaddition reactions . Sulfones can also act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

The compound p-bromophenyl methyl sulfoximine, which can be synthesized from p-bromophenyl menthyl sulfinate, demonstrates the potential of p-bromophenyl compounds in chemical synthesis. This process involves a substitution reaction followed by stereospecific imination, highlighting the utility of these compounds in creating novel derivatives for various applications (Cho, Okamura, & Bolm, 2005).

Electrophilic Substitution Reactions

The electrophilic substitution reactions, such as bromination, nitration, and sulfonation, of acylphenylpyrazolidines involving p-bromophenyl groups have been studied. These reactions demonstrate the reactivity of p-bromophenyl compounds in producing various derivatives, which are important for understanding their chemical behavior and potential applications (Golubeva et al., 1978).

Enantioselective Catalysis

Benzyl p-bromophenyl sulfoxide has been synthesized using enantioselective catalytic oxidation. This process illustrates the role of p-bromophenyl derivatives in asymmetric synthesis, an important aspect of medicinal chemistry and drug development (Capozzi et al., 2002).

Coordination Chemistry and Catalysis

Sulfonation of compounds involving p-bromophenyl groups has been used to create sulfonate salts, which have applications in coordination chemistry and catalysis. This demonstrates the versatility of p-bromophenyl compounds in forming complex structures with potential industrial applications (Zábranský, Císařová, & Štěpnička, 2018).

Radical Cyclisation and Synthesis of Ring Structures

Ortho-bromophenyl sulfones have been shown to undergo radical cyclisation, leading to the formation of benz-fused ring structures. This highlights the potential of p-bromophenyl derivatives in synthetic organic chemistry, particularly in the construction of complex cyclic compounds (Brown et al., 1995).

Protecting Groups in Synthesis

The trichloroethyl (TCE) group, related to chloroethyl sulfones, has been used as a protecting group for sulfonates in the synthesis of peptides. This underscores the importance of chloroethyl sulfone derivatives in peptide synthesis, a crucial area in biochemistry and drug development (Ali, Hill, & Taylor, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-(2-chloroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSDAMWQINGNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181243 | |

| Record name | Sulfone, p-bromophenyl 2-chloroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26732-25-2 | |

| Record name | Sulfone, p-bromophenyl 2-chloroethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026732252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl 2-chloroethyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, p-bromophenyl 2-chloroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCG5L9RB6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)